molecular formula C10H10F3NO3 B1498792 (2R,3R)-3-Amino-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid CAS No. 1217845-38-9

(2R,3R)-3-Amino-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid

Cat. No. B1498792
CAS RN: 1217845-38-9
M. Wt: 249.19 g/mol
InChI Key: OEGSRMZWWHEQGV-HTQZYQBOSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable precursor with a trifluoromethylating agent. The stereochemistry could be controlled by using chiral catalysts or chiral auxiliaries .


Molecular Structure Analysis

The compound has two stereocenters, which means it can exist in four different stereoisomeric forms. The presence of the trifluoromethyl group on the phenyl ring can significantly influence the compound’s electronic properties .


Chemical Reactions Analysis

The compound contains several functional groups that can undergo various chemical reactions. For example, the amino group can participate in condensation reactions, and the carboxylic acid group can undergo esterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of polar groups like -OH, -NH2, and -COOH would increase its solubility in polar solvents .

Scientific Research Applications

Antioxidant Properties and Structure-Activity Relationships

Hydroxycinnamic acids (HCAs) are recognized for their potent antioxidant activities. Studies focusing on the structure-activity relationships (SARs) of these compounds have shown that the presence of an unsaturated bond on the side chain and modifications of the aromatic ring and carboxylic function significantly influence their antioxidant activity. Such SAR studies help in identifying optimal antioxidants for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).

Pharmacological Reviews and Biological Activities

Chlorogenic Acid (CGA) has been highlighted for its wide range of therapeutic roles, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective effects. CGA's ability to modulate lipid metabolism and glucose regulation further underscores the pharmacological potential of hydroxycinnamic acid derivatives in treating metabolic disorders (Naveed et al., 2018).

Biotechnological Applications

The review of biotechnological routes based on lactic acid production from biomass discusses the conversion of lactic acid into a variety of valuable chemicals. This reflects the broader potential of carboxylic acids and their derivatives in green chemistry and industrial applications, suggesting similar pathways could be explored for (2R,3R)-3-Amino-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid (Gao et al., 2011).

Anticancer Agents

The anticancer potential of cinnamic acid derivatives has been a subject of increasing interest. These compounds, through various mechanisms, have shown promise as traditional and synthetic antitumor agents. The rich medicinal tradition of cinnamic acid derivatives, coupled with their underutilization in cancer research, marks a significant area for future investigation (De et al., 2011).

Safety and Hazards

As with any chemical compound, handling “(2R,3R)-3-Amino-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid” would require appropriate safety measures. The compound’s specific hazards would depend on its reactivity and toxicity, which are not provided in the available data .

Future Directions

The study of this compound could be of interest in various fields, including medicinal chemistry and material science. Its synthesis, characterization, and potential applications could be topics of future research .

properties

IUPAC Name

(2R,3R)-3-amino-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c11-10(12,13)6-3-1-5(2-4-6)7(14)8(15)9(16)17/h1-4,7-8,15H,14H2,(H,16,17)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGSRMZWWHEQGV-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(C(=O)O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H]([C@H](C(=O)O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654596
Record name (2R,3R)-3-Amino-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R)-3-Amino-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid

CAS RN

1217845-38-9
Record name (2R,3R)-3-Amino-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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